6-[(Cyclopropylamino)methyl]pyridin-3-ol is a chemical compound that belongs to the class of pyridine derivatives. It features a cyclopropylamino group attached to a pyridin-3-ol structure, which is characterized by a hydroxyl group (-OH) on the pyridine ring. This compound is of interest in various fields including medicinal chemistry and organic synthesis due to its potential biological activities and utility as a building block in the synthesis of more complex molecules.
The compound can be sourced from chemical suppliers, and its molecular formula is with a molecular weight of approximately 208.26 g/mol. It is classified primarily as an organic compound within the category of heterocyclic compounds, specifically those containing nitrogen in a ring structure.
The synthesis of 6-[(Cyclopropylamino)methyl]pyridin-3-ol typically involves several steps:
The molecular structure of 6-[(Cyclopropylamino)methyl]pyridin-3-ol includes:
The chemical structure can be summarized with the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 208.26 g/mol |
IUPAC Name | 6-[(Cyclopropylamino)methyl]pyridin-3-ol |
InChI Key | YRUNGIKPRGXEQN-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC=C(C(=C1O)CNC2CC2)CO |
6-[(Cyclopropylamino)methyl]pyridin-3-ol can undergo various chemical reactions:
The mechanism of action for 6-[(Cyclopropylamino)methyl]pyridin-3-ol is not fully elucidated but may involve interactions at biological targets such as enzymes or receptors. The presence of both the hydroxyl and amino groups suggests potential hydrogen bonding capabilities, which could facilitate binding to biological macromolecules. Studies have indicated that similar compounds may exhibit antimicrobial or anticancer properties, although specific data on this compound's mechanism remains limited .
The physical properties include:
Chemical properties include:
Relevant data on stability, reactivity, and safety profiles are essential for handling this compound but are not exhaustively detailed in available literature.
6-[(Cyclopropylamino)methyl]pyridin-3-ol has several applications in scientific research:
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4